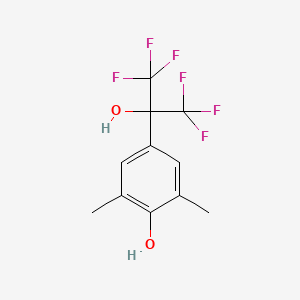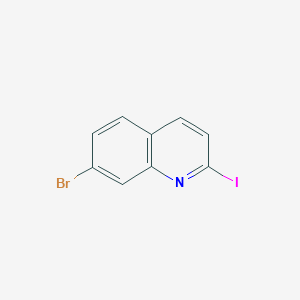![molecular formula C9H16O3 B8785259 1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)
1,4-Dioxaspiro[4.5]decan-6-ylmethanol
描述
1,4-Dioxaspiro[45]decan-6-ylmethanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a cyclohexane ring and a 1,3-dioxolane ring, with a methanol group attached to the sixth carbon of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学研究应用
1,4-Dioxaspiro[4.5]decan-6-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is explored for use in the production of biolubricants and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ylmethanol involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The methanol group can participate in hydrogen bonding, further influencing its biological activity .
相似化合物的比较
1,4-Dioxaspiro[4.4]decane: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring.
Cyclohexanone ethylene ketal: A simpler ketal derivative of cyclohexanone.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol stands out due to its specific spiro linkage and the presence of a methanol group, which imparts unique chemical and biological properties.
属性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
1,4-dioxaspiro[4.5]decan-6-ylmethanol |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8,10H,1-7H2 |
InChI 键 |
PEAQWZZFHDUADY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C(C1)CO)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8785189.png)

![1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785207.png)









